Product packaging for A B-Dibromocinnamic acid(Cat. No.:CAS No. 708-81-6)

A B-Dibromocinnamic acid

Cat. No.: B13801696
CAS No.: 708-81-6
M. Wt: 305.95 g/mol
InChI Key: YCUQJKHDFXAMBE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Dibrominated Cinnamic Acid Derivatives

The study of cinnamic acid and its derivatives has a long history, with these compounds being crucial intermediates in the synthesis of various aromatic molecules. researchgate.netpcbiochemres.com The preparation of α,β-dibromocinnamic acid became relevant as a more direct, though initially challenging, pathway for synthesizing phenylpropiolic acid. orgsyn.org Early procedures noted that α,β-dibromocinnamic acid could be readily formed in high yield through the addition of bromine to cinnamic acid in a suitable solvent like boiling carbon tetrachloride. icm.edu.plorgsyn.org

The broader exploration of brominating cinnamic acid derivatives was driven by the continuous search for new bioactive compounds. nih.govresearchgate.net Research has shown that the addition of bromine to the double bond of cinnamic acid derivatives can significantly enhance their antimicrobial and antifungal activities. nih.govresearchgate.nete-repository.org This historical pursuit of novel therapeutic agents inadvertently provided the chemical community with a class of compounds, the dibrominated cinnamic acids, that would prove invaluable for fundamental mechanistic studies.

Nomenclature and Stereochemical Considerations in α,β-Dibromocinnamic Acid Research

The compound is systematically named 2,3-dibromo-3-phenylpropanoic acid . However, it is frequently referred to by several other names in chemical literature, including α,β-Dibromohydrocinnamic acid and cinnamic acid dibromide . chemeo.comchemspider.com

A critical aspect of α,β-dibromocinnamic acid is its stereochemistry. The molecule contains two chiral centers at the α and β carbons, meaning it can exist as four distinct stereoisomers. cram.com The synthesis of this compound, typically achieved by the electrophilic addition of bromine (Br₂) to trans-cinnamic acid, is a classic example of a stereospecific reaction. stackexchange.comechemi.comrsc.org The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face (an anti-addition). rsc.org This process, when starting with trans-cinnamic acid, selectively produces the erythro pair of enantiomers. stackexchange.comechemi.com The threo isomers are not formed in this reaction. echemi.comcram.com The specific diastereomer produced can be identified by its distinct physical properties, such as melting point. cram.com

Stereoisomer TypeSpecific EnantiomersRelationshipMethod of Formation from trans-Cinnamic Acid
Erythro (2R, 3S) and (2S, 3R)EnantiomersFormed via anti-addition of bromine. stackexchange.comechemi.com
Threo (2R, 3R) and (2S, 3S)EnantiomersNot formed via anti-addition of bromine. echemi.comcram.com

Significance as a Model Compound in Mechanistic Organic Chemistry Studies

α,β-Dibromocinnamic acid is a cornerstone compound in the study of elimination reactions, particularly in distinguishing between the E1 (unimolecular) and E2 (bimolecular) pathways. stackexchange.comechemi.com Laboratory experiments often utilize the erythro diastereomer to demonstrate how reaction conditions can dictate the mechanistic pathway and, consequently, the stereochemical outcome of the product. stackexchange.com

When the erythro isomer is treated with a base, it can undergo elimination to form β-bromostyrene. The course of this reaction is highly dependent on the solvent:

E2 Mechanism: In a solvent like acetone, which does not readily stabilize carbocations, the reaction proceeds via a concerted E2 mechanism. stackexchange.comechemi.com For this to occur, the hydrogen atom and the leaving group (one of the bromine atoms) must be in an anti-periplanar conformation. The deprotonation of the carboxylic acid creates a carboxylate anion, which then leaves as carbon dioxide simultaneously with the bromide ion, resulting in the formation of cis-bromostyrene. stackexchange.comechemi.com

E1 Mechanism: In protic solvents such as water or methanol, which can stabilize carbocations, the mechanism shifts towards an E1 pathway. stackexchange.comechemi.com This involves the initial loss of the benzylic bromine to form a relatively stable benzylic carbocation. This intermediate has a longer lifetime, allowing for rotation around the carbon-carbon single bond to achieve the most stable conformation, where the bulky phenyl group and the remaining bromine are far apart. Subsequent elimination of the carboxylate group from this conformation leads to the formation of the more stable trans-bromostyrene. stackexchange.comechemi.com

Furthermore, the debromination of α,β-dibromocinnamic acid to yield cinnamic acid has been scrutinized using the kinetic isotope effect (KIE). icm.edu.pl Studies involving carbon-14 (B1195169) labeling at the α and β positions have demonstrated a large KIE, providing strong evidence that the elimination of the two bromine atoms to form the double bond is a concerted E2 process. icm.edu.pl These mechanistic studies underscore the compound's value in providing clear, demonstrable examples of fundamental organic reaction principles. icm.edu.placs.org

Compound Data

Physicochemical Properties of α,β-Dibromohydrocinnamic Acid

Property Value Source
CAS Number 6286-30-2 sigmaaldrich.comnist.gov
Molecular Formula C₉H₈Br₂O₂ sigmaaldrich.comnist.gov
Molecular Weight 307.97 g/mol sigmaaldrich.comchemeo.com
Appearance Powder sigmaaldrich.com
Melting Point 195-196 °C; 200 °C (decomposes) sigmaaldrich.comnist.gov

| Linear Formula | C₆H₅CH(Br)CH(Br)CO₂H | sigmaaldrich.com |

Spectroscopic Data Reference

Spectrum Type Source
Infrared (IR) Spectrum NIST WebBook nist.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Br2O2 B13801696 A B-Dibromocinnamic acid CAS No. 708-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

708-81-6

Molecular Formula

C9H6Br2O2

Molecular Weight

305.95 g/mol

IUPAC Name

(E)-2,3-dibromo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)/b8-7+

InChI Key

YCUQJKHDFXAMBE-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br

Origin of Product

United States

Synthetic Methodologies for α,β Dibromocinnamic Acid and Its Analogues

Electrophilic Addition of Halogens to Cinnamic Acid Derivatives

The most common method for preparing α,β-dibromocinnamic acid is through the electrophilic addition of bromine (Br₂) to the double bond of cinnamic acid. rsc.org This reaction proceeds via a mechanism that is highly dependent on the reaction conditions and the stereochemistry of the starting material.

Reaction Conditions and Solvent Effects in Bromination

The bromination of cinnamic acid can be carried out under various conditions, with the choice of solvent significantly influencing the reaction's outcome. Common solvents for this reaction include glacial acetic acid, carbon tetrachloride, and dichloromethane (B109758). orgsyn.orgblogspot.comnih.gov

In a typical laboratory preparation, trans-cinnamic acid is dissolved in a suitable solvent, and a solution of bromine is added. blogspot.comscribd.com The reaction progress can often be monitored by the disappearance of the characteristic red-brown color of bromine. rsc.org The choice of solvent can affect the reaction rate and the solubility of both the reactants and the product. For instance, α,β-dibromocinnamic acid is known to precipitate from the reaction mixture in solvents like dichloromethane as the reaction proceeds. rsc.org

The reaction kinetics in 75% aqueous acetic acid have been studied, revealing a two-term rate equation. datapdf.com This suggests a complex mechanism involving both a direct bimolecular attack of bromine on the alkene and a third-order process involving the tribromide ion (Br₃⁻). datapdf.com The presence of bromide ions can influence the reaction rate, pointing to the involvement of different bromine species in the electrophilic attack. datapdf.com

Stereoselectivity in α,β-Dibromocinnamic Acid Formation, including anti-Addition Pathways Leading to erythro Diastereomers

The addition of bromine to an alkene can, in principle, lead to different stereoisomers. In the case of trans-cinnamic acid, the electrophilic addition of bromine is highly stereoselective. brainly.com The reaction proceeds predominantly through an anti-addition pathway. scribd.comchegg.com This means that the two bromine atoms add to the opposite faces of the double bond.

This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate. chegg.com The initial attack of the bromine molecule on the double bond forms this three-membered ring. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the side opposite to the bulky bromonium ion, leading to the exclusive formation of the erythro diastereomer. chegg.comechemi.com The erythro diastereomer of α,β-dibromocinnamic acid consists of a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers. blogspot.comipl.org The alternative syn-addition, which would lead to the threo diastereomers, is generally not observed or is a very minor pathway. blogspot.comscribd.com

The stereospecificity of this reaction is a key piece of evidence against a mechanism involving a planar carbocation intermediate, which would allow for rotation around the carbon-carbon single bond and lead to a mixture of syn and anti addition products. datapdf.com The observed high degree of stereoselectivity in the bromination of cinnamic acid strongly supports the bridged bromonium ion mechanism. datapdf.com

Yield Optimization and Purification Techniques in Academic Synthesis of α,β-Dibromocinnamic Acid

In academic laboratory settings, the synthesis of α,β-dibromocinnamic acid is a common experiment to illustrate electrophilic addition reactions. rsc.org Several factors can be optimized to maximize the yield and purity of the product.

A reported procedure using boiling carbon tetrachloride as a solvent claims a high yield of 95% for the crude product. orgsyn.org Another common procedure involves dissolving trans-cinnamic acid in glacial acetic acid and heating the solution before adding a bromine-acetic acid solution. blogspot.com After the reaction is complete, the product often crystallizes upon cooling the reaction mixture in an ice bath. blogspot.com

Purification of the crude α,β-dibromocinnamic acid is typically achieved by recrystallization. ipl.org A common method involves vacuum filtration of the crude product, followed by recrystallization from a suitable solvent to remove any unreacted starting material or side products. ipl.org The purity of the final product can be assessed by techniques such as melting point determination. blogspot.comipl.org The erythro diastereomer has a distinct melting point of around 202-204 °C, while the threo diastereomers (which would result from syn-addition) have a much lower melting point of approximately 93.5-95 °C. blogspot.comscribd.com This significant difference in melting points provides a straightforward way to confirm the stereochemical outcome of the reaction. To ensure a pure product, washing the filtered crystals with cold solvent is essential to remove soluble impurities. rsc.org Sometimes, a small amount of cyclohexene (B86901) is added at the end of the reaction to quench any excess bromine. rsc.org

Alternative Synthetic Routes to Dibromocinnamic Acid Scaffolds

While the direct bromination of cinnamic acid is the most prevalent method, other approaches can lead to dibromocinnamic acid scaffolds. One such method involves the use of N-bromosuccinimide (NBS) as a brominating agent. liberty.edu NBS is often considered a milder and safer alternative to liquid bromine. scribd.comliberty.edu

Another approach involves the synthesis of p-nitro-erythro-α,β-dibromocinnamic acid, which starts from [2-¹⁴C]malonic acid and proceeds through [2-¹⁴C]cinnamic acid before the addition of bromine. icm.edu.pl This route is particularly useful for isotopic labeling studies to investigate reaction mechanisms. icm.edu.pl

Green Chemistry Approaches in the Synthesis of α,β-Dibromocinnamic Acid

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the synthesis of related compounds, green chemistry principles have been applied. For instance, a chemoenzymatic Hunsdiecker-type decarboxylative bromination of cinnamic acids has been developed. acs.orgtudelft.nl This method utilizes the chloroperoxidase from Curvularia inaequalis to generate hypobromite (B1234621) from hydrogen peroxide and bromide, which then reacts with the unsaturated carboxylic acid. tudelft.nl

Table of Compounds

Reaction Mechanisms and Pathways of α,β Dibromocinnamic Acid Transformations

Stereochemical Outcomes of Elimination Reactions from α,β-Dibromocinnamic Acid

The transformation of α,β-dibromocinnamic acid, more systematically known as 2,3-dibromo-3-phenylpropanoic acid, is a classic example of stereospecific elimination reactions in organic chemistry. The specific stereoisomer of the product formed is highly dependent on the stereochemistry of the starting dibromo-acid and the reaction conditions employed, which dictate the operative reaction mechanism (E1 or E2).

The starting material, α,β-dibromocinnamic acid, is typically synthesized by the electrophilic addition of bromine to trans-cinnamic acid. echemi.comstackexchange.com This reaction proceeds via an anti-addition mechanism, resulting predominantly in the formation of the erythro diastereomer. echemi.com The subsequent elimination reactions from this erythro isomer can lead to different products, primarily isomers of β-bromostyrene, through two distinct pathways. echemi.comstackexchange.com

E2 Mechanism: When the erythro isomer of α,β-dibromocinnamic acid is treated with a base in an aprotic solvent such as acetone, the reaction proceeds through a concerted E2 elimination. stackexchange.com Following the deprotonation of the carboxylic acid, the resulting carboxylate anion and the bromine atom on the adjacent carbon arrange themselves in an anti-periplanar conformation. This stereochemical requirement leads to a one-step, concerted elimination of carbon dioxide and the bromide ion, resulting specifically in the formation of cis-β-bromostyrene. echemi.comstackexchange.com

E1 Mechanism: In contrast, when the elimination is carried out in a protic solvent like water or methanol, the mechanism shifts towards an E1 pathway. echemi.comstackexchange.com Protic solvents stabilize charged intermediates, facilitating the initial loss of the bromide ion from the benzylic position (the carbon attached to the phenyl group) to form a relatively stable benzylic carbocation. echemi.comstackexchange.com This carbocation intermediate has a sufficient lifetime to allow for rotation around the carbon-carbon single bond. The molecule adopts the most stable conformation, where the bulky phenyl group and the remaining bromine atom are positioned as far apart as possible to minimize steric hindrance. Subsequent elimination of the carboxylate group from this low-energy conformation leads to the formation of the more stable trans-β-bromostyrene as the major product. echemi.comstackexchange.com

Debromination: Besides the loss of HBr and CO2, α,β-dibromocinnamic acid can undergo debromination (elimination of both bromine atoms) to yield cinnamic acid. Kinetic isotope effect studies using carbon-14 (B1195169) labeling at the α and β positions have been conducted on the base-promoted elimination of bromine from erythro-α,β-dibromocinnamic acid. The results showed large kinetic isotope effects for both the α- and β-carbons, providing strong evidence that the formation of (E)-cinnamic acid proceeds through a concerted E2 mechanism. icm.edu.pl

The following table summarizes the stereochemical outcomes based on the reaction mechanism.

Starting IsomerReaction Conditions (Solvent/Base)MechanismMajor Product
Erythro-α,β-dibromocinnamic acidAcetone / K₂CO₃E2 (Decarboxylative Debromination)cis-β-Bromostyrene
Erythro-α,β-dibromocinnamic acidProtic Solvent (e.g., Water, Methanol)E1 (Decarboxylative Debromination)trans-β-Bromostyrene
Erythro-α,β-dibromocinnamic acidBase-promotedE2 (Debromination)(E)-Cinnamic acid

Catalytic Approaches to α,β-Dibromocinnamic Acid Reactions

Catalysis offers efficient and selective pathways for the transformation of α,β-dibromocinnamic acid and related compounds. Research has focused on using metal catalysts to promote specific dehalogenation and decarboxylation reactions, often with high stereoselectivity.

One significant catalytic application is the silver-promoted dehalodecarboxylation. The reaction of anti-3-aryl-2,3-dibromopropanoic acids (the erythro isomers) with a system of silver acetate (B1210297) (AgOAc) in acetic acid (AcOH) provides a stereoselective route to (E)-β-arylvinyl bromides. acs.org This transformation can be effectively accelerated using microwave induction. acs.org The silver(I) ions are believed to coordinate to a bromine atom, facilitating its departure along with the carboxyl group to yield the vinyl bromide product.

Dehydrobromination of α,β-dibromocinnamic acid to form phenylpropiolic acid is a fundamental transformation that can be achieved with strong bases but can also be influenced by catalytic conditions. orgsyn.orgguidechem.com Furthermore, the compound has been utilized as a precursor in the microwave-assisted, one-pot synthesis of enynes, a process that often relies on metal catalysis. chemicalbook.comchemicalbook.com

While many catalytic methods focus on the decarboxylative halogenation of the parent α,β-unsaturated acids, such as the sodium tungstate-catalyzed synthesis of (E)-β-arylvinyl bromides from cinnamic acids tandfonline.com, the direct catalytic transformation of the dibromo-adduct provides an alternative synthetic strategy.

The table below outlines key catalytic approaches involving α,β-dibromocinnamic acid.

Catalytic SystemTransformationProductKey Features
Silver Acetate (AgOAc) in Acetic Acid (AcOH)Dehalodecarboxylation(E)-β-Arylvinyl bromidesStereoselective; can be microwave-induced. acs.org
Lewis Acids (e.g., AlBr₃)Friedel-Crafts Alkylation2,3,3-Triphenylpropionic acid (with benzene)Acts as an electrophilic alkylating agent.
Microwave Irradiation (often with catalyst)Dehydrobromination / RearrangementEnynesUsed in one-pot synthesis. chemicalbook.comchemicalbook.com

Spectroscopic and Structural Elucidation of α,β Dibromocinnamic Acid and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of α,β-dibromocinnamic acid, which is formed from the bromination of trans-cinnamic acid, the ¹H NMR spectrum reveals key signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons at the α and β positions. chegg.comchegg.com

The protons on the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum. The chemical shifts and splitting patterns of the two methine protons (H-α and H-β) are particularly diagnostic. These protons are adjacent to each other, resulting in mutual spin-spin coupling, which manifests as a pair of doublets. The coupling constant (J value) between these two protons is indicative of their dihedral angle, providing insight into the stereochemistry of the molecule. For instance, the bromination of (E)-cinnamic acid results in the formation of 2,3-dibromo-3-phenylpropanoic acid, and its ¹H NMR spectrum displays distinct signals for the different hydrogen environments. chegg.com

Table 1: Representative ¹H NMR Data for α,β-Dibromocinnamic Acid

Proton Assignment Chemical Shift (ppm) Range Multiplicity Notes
Phenyl-H 7.2 - 7.5 Multiplet Protons of the benzene (B151609) ring.
α-H ~4.5 - 5.0 Doublet Proton adjacent to the carboxylic acid group.
β-H ~5.0 - 5.5 Doublet Proton adjacent to the phenyl group.

Note: Actual chemical shifts can vary depending on the solvent and specific isomer.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in α,β-dibromocinnamic acid gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum would be expected to show signals for the carboxyl carbon, the two aliphatic carbons bearing bromine atoms, and the carbons of the phenyl ring. The carboxyl carbon (C=O) is typically found in the downfield region of the spectrum (around 170 ppm). The carbons attached to the electronegative bromine atoms (C-α and C-β) would appear at chemical shifts significantly different from their unbrominated counterparts in cinnamic acid. For comparison, the ¹³C NMR spectrum of cinnamic acid shows signals at approximately 172.67 (C=O), 147.12 (β-C), and 117.38 (α-C) ppm in DMSO. chemicalbook.com The introduction of bromine atoms would shift the signals for the α and β carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for α,β-Dibromocinnamic Acid

Carbon Assignment Expected Chemical Shift (ppm) Range
Carboxyl (C=O) 165 - 175
Phenyl (C-ipso) 135 - 145
Phenyl (C-ortho, C-meta, C-para) 125 - 135
α-Carbon (C-Br) 40 - 50

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity within a molecule, which is particularly useful for complex structures.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show cross-peaks between the signals of the α-proton and the β-proton, confirming their direct coupling. It would also reveal couplings among the protons on the phenyl ring. This provides a clear map of the proton-proton connectivity network.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.ca For α,β-dibromocinnamic acid, this would show cross-peaks connecting the ¹H signal of the α-proton to the ¹³C signal of the α-carbon, and the β-proton signal to the β-carbon signal. This technique is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

These 2D NMR methods, while not always required for simple molecules, provide definitive structural proof by revealing the intricate network of bonds within the molecule. nih.govnationalmaglab.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of α,β-dibromocinnamic acid displays characteristic absorption bands that confirm its key structural features.

The most prominent features in the IR spectrum include a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption peak is observed around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the benzene ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. rsc.org The C-Br stretching vibrations typically appear in the fingerprint region, at lower wavenumbers (below 800 cm⁻¹).

Table 3: Key IR Absorption Bands for α,β-Dibromocinnamic Acid

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500 - 3300 O-H stretch Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
1450 - 1600 C=C stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nist.gov

For α,β-dibromocinnamic acid (C₉H₈Br₂O₂), the molecular weight is approximately 307.97 g/mol . nih.govnist.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will be observed as a cluster of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. Common fragmentation pathways for α,β-dibromocinnamic acid could include the loss of a bromine atom (Br), the loss of a carboxyl group (COOH), or cleavage of the Cα-Cβ bond. The most abundant peaks in the mass spectrum of 2,3-dibromo-3-phenylpropionic acid are often observed at m/z values of 103 and 147. nih.gov

Table 4: Potential Fragments in the Mass Spectrum of α,β-Dibromocinnamic Acid

m/z Possible Fragment
306/308/310 [C₉H₈Br₂O₂]⁺ (Molecular Ion)
227/229 [M - Br]⁺
148 [M - 2Br]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and information about intermolecular interactions.

The bromination of trans-cinnamic acid yields 2,3-dibromo-3-phenylpropanoic acid, which has been studied by X-ray crystallography. researchgate.net It has been found to crystallize in different polymorphic forms, including orthorhombic and monoclinic systems. A study of the monoclinic polymorph revealed that the molecules in the crystal lattice are linked by pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, forming inversion dimers with an R²₂(8) ring motif. These dimers are further connected by weak C-H···Br hydrogen bonds, creating chains that propagate through the crystal. researchgate.net

Table 5: Crystallographic Data for a Monoclinic Polymorph of 2,3-Dibromo-3-phenylpropanoic Acid researchgate.net

Parameter Value
Chemical Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.5382 (2)
b (Å) 28.8640 (13)
c (Å) 6.6112 (3)
β (°) 111.935 (1)
Volume (ų) 980.32 (7)

This crystallographic data provides an unambiguous determination of the solid-state structure and packing of α,β-dibromocinnamic acid molecules.

Computational and Theoretical Investigations of α,β Dibromocinnamic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can determine molecular properties and predict sites of chemical reactivity.

Detailed DFT analysis of α,β-Dibromocinnamic acid would reveal the influence of the two bromine atoms on the electronic properties of the cinnamic acid backbone. Key aspects of such a study include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity. nih.gov For α,β-Dibromocinnamic acid, the electron-withdrawing nature of the bromine atoms would be expected to lower the energy of both the HOMO and LUMO compared to cinnamic acid.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, prone to nucleophilic attack) and nucleophilic (negative potential, prone to electrophilic attack) regions. For α,β-Dibromocinnamic acid, the MESP would highlight the acidic nature of the carboxylic proton and identify electrophilic sites on the carbon atoms bonded to the electronegative bromine and oxygen atoms.

Global Reactivity Descriptors: These parameters are calculated from the energies of the FMOs and provide quantitative measures of reactivity. nih.govresearchgate.net DFT studies on similar molecules have successfully used these descriptors to understand reactivity trends. bohrium.com

The table below illustrates the typical global reactivity descriptors that would be calculated for α,β-Dibromocinnamic acid using DFT.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (Eg) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from a system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules are less reactive.
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a molecule to accept electrons.

This table is illustrative of the data generated from DFT calculations.

By analyzing these parameters, researchers can predict how α,β-Dibromocinnamic acid will behave in different chemical environments and identify the most probable sites for chemical reactions.

Molecular Dynamics (MD) Simulations of Reactive Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into chemical processes. dntb.gov.ua For α,β-Dibromocinnamic acid, MD simulations are particularly useful for exploring the complex pathways of its known reactions, such as its stereospecific elimination reactions.

The elimination reaction of α,β-Dibromocinnamic acid can proceed through different mechanisms (e.g., E1 or E2) depending on the solvent and reaction conditions, yielding different stereoisomers of bromostyrene. echemi.comstackexchange.com MD simulations can be used to:

Visualize Reaction Mechanisms: Track the trajectories of all atoms during the reaction to observe the concerted (E2) or stepwise (E1) nature of the bond-breaking and bond-forming events.

Analyze Solvent Effects: Explicitly model the interactions between the reactant and solvent molecules. This is critical for understanding why protic solvents favor the E1 mechanism by stabilizing the carbocation intermediate, while aprotic solvents favor the E2 pathway. echemi.comstackexchange.com

Explore Conformational Changes: Observe how the molecule rotates and changes its conformation to achieve the necessary geometry for the reaction, such as the anti-periplanar arrangement required for the E2 mechanism. stackexchange.com

MD simulations combined with Markov models can also be used to identify and analyze transitions between different metastable states along a reaction coordinate, providing quantitative insights into the probabilities and fluxes of various reactive pathways. mdpi.comnih.gov

Quantum Chemical Calculations of Transition States and Reaction Energetics

While MD simulations show the dynamic evolution of a system, quantum chemical calculations, often using DFT, are employed to determine the energetics of a reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).

For the competing E1 and E2 elimination reactions of α,β-Dibromocinnamic acid, quantum chemical calculations can precisely determine the structures and energies of all reactants, intermediates, transition states, and products. echemi.comstackexchange.com

E2 Pathway: In this concerted mechanism, the base removes a proton while the C-Br bond breaks and the C=C double bond forms simultaneously. Calculations would identify a single transition state connecting the reactant to the products.

E1 Pathway: This stepwise mechanism involves the initial loss of a bromide ion to form a stable benzylic carbocation intermediate, followed by deprotonation. Calculations would identify two transition states: one for the formation of the carbocation and a second for its deprotonation.

By comparing the calculated activation energies for both pathways, a theoretical prediction can be made about which mechanism is more favorable under specific conditions, corroborating experimental observations.

The following table provides an illustrative comparison of the energetic data that could be obtained from such calculations.

Reaction PathwayRate-Determining StepKey Species CalculatedIllustrative Activation Energy (kcal/mol)
E1 Elimination Formation of carbocationReactant, Transition State 1 (TS1), Carbocation IntermediateHigher (favored in protic solvents that stabilize the intermediate)
E2 Elimination Concerted eliminationReactant, Transition State (TS)Lower (favored in aprotic solvents)

This table contains hypothetical data to illustrate the output of quantum chemical calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.netuci.edu For α,β-Dibromocinnamic acid, techniques like DFT can accurately calculate parameters for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific motion, such as the C=O stretch of the carboxylic acid, C-Br stretches, and C-H bends. Comparing the calculated IR spectrum with the experimental spectrum, such as the one available in the NIST Chemistry WebBook, helps in assigning the observed absorption bands to specific molecular vibrations. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy. These calculations are sensitive to the electronic environment of each nucleus. For α,β-Dibromocinnamic acid, this would involve predicting the chemical shifts for the protons on the phenyl ring and the aliphatic chain, as well as the carboxylic acid proton. study.comchegg.comchegg.com A strong correlation between the calculated and experimental NMR spectra validates the computed molecular geometry.

The table below compares known experimental ¹H NMR chemical shifts for 2,3-dibromo-3-phenylpropanoic acid with a column for computationally predicted values, illustrating how these methods are used for structural validation.

Proton EnvironmentExperimental Chemical Shift (ppm) study.comPredicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~11.0-12.0 study.comchegg.com(Calculated Value)
Phenyl Ring (Ar-H)~7.2-7.5 study.com(Calculated Value)
Benzylic Proton (-CH(Br)Ph)~5.1-5.5 study.com(Calculated Value)
Alpha Proton (-CH(Br)COOH)~5.1-5.5 study.com(Calculated Value)

This table illustrates the comparison between experimental and computationally predicted spectroscopic data.

Conformational Analysis and Stereochemical Prediction using Computational Chemistry

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of bonds (stereochemistry) are fundamental to a molecule's properties and reactivity. Computational chemistry offers powerful tools to explore these aspects.

Conformational Analysis: α,β-Dibromocinnamic acid has several rotatable bonds, leading to different possible conformations. Computational methods can perform a systematic search of the potential energy surface to identify the most stable low-energy conformers. dntb.gov.ua This involves calculating the energy as a function of bond rotation (torsion angles) to determine the preferred spatial arrangement of the phenyl ring, carboxylic acid group, and bromine atoms. Understanding the dominant conformation is essential for interpreting spectroscopic data and predicting reactivity.

Stereochemical Prediction: The reactions of α,β-Dibromocinnamic acid are highly dependent on its stereochemistry. For example, the elimination reaction of the erythro diastereomer yields different products depending on whether the mechanism is E1 or E2. stackexchange.com Advanced computational methods, such as the Artificial Force Induced Reaction (AFIR) method, have been developed to automatically search for reaction paths and predict the stereochemical outcomes of reactions from first principles. scitechdaily.comhokudai.ac.jp Applying such methods to the elimination reaction of α,β-Dibromocinnamic acid could computationally predict that the E2 mechanism proceeds via an anti-periplanar transition state to give the cis-bromostyrene product, while the E1 mechanism involves a carbocation intermediate that can rotate to form the more stable trans-bromostyrene product, in agreement with experimental findings. stackexchange.com

Derivatization and Functionalization Studies of α,β Dibromocinnamic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in α,β-dibromocinnamic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for modifying the polarity, solubility, and biological activity of molecules.

Esterification:

Standard acid-catalyzed esterification, commonly known as Fischer esterification, can be employed to convert α,β-dibromocinnamic acid into its corresponding esters. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

A general representation of the esterification of α,β-dibromocinnamic acid is shown below:

C₆H₅CH(Br)CH(Br)COOH + R-OH ⇌ C₆H₅CH(Br)CH(Br)COOR + H₂O

While specific studies on the esterification of α,β-dibromocinnamic acid are not extensively detailed in the provided search results, the well-established methods for the esterification of cinnamic acid and its derivatives are directly applicable. nih.gov For instance, the synthesis of various cinnamic acid esters has been achieved by reacting trans-cinnamic acid with different alcohols in the presence of a catalytic amount of sulfuric acid. nih.gov

Amidation:

The synthesis of amides from α,β-dibromocinnamic acid can be achieved by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC).

The acyl chloride route involves a two-step process:

C₆H₅CH(Br)CH(Br)COOH + SOCl₂ → C₆H₅CH(Br)CH(Br)COCl + SO₂ + HCl

C₆H₅CH(Br)CH(Br)COCl + R-NH₂ → C₆H₅CH(Br)CH(Br)CONHR + HCl

Alternatively, carbodiimide-mediated coupling offers a milder, one-pot procedure. A facile amidation protocol for hydroxycinnamic acids has been developed using DCC in aqueous acetone, which could be adapted for α,β-dibromocinnamic acid. mdpi.com This method allows for the formation of a wide range of phenol (B47542) amides under mild conditions. mdpi.com The synthesis of various cinnamic acid amides has been reported, highlighting the feasibility of this transformation. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Transformation Reagents and Conditions Product Type
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat α,β-Dibromocinnamate Ester

Modification of the Phenyl Ring in α,β-Dibromocinnamic Acid Derivatives

The phenyl ring of α,β-dibromocinnamic acid and its derivatives is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. These modifications can significantly impact the electronic properties and biological activity of the molecule.

Nitration:

Nitration of the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The conditions can be controlled to favor the formation of mono-, di-, or trinitro derivatives. The directing effects of the substituents on the phenyl ring will influence the position of the incoming nitro group. For cinnamic acid and its derivatives, nitration typically occurs at the ortho and para positions of the benzene (B151609) ring. researchgate.netrsc.org It is expected that the dibromo-alkenyl-carboxyethyl group would act as a deactivating group, directing the substitution to the meta position, although the phenyl group itself is activating and ortho-para directing. The interplay of these effects would determine the final regioselectivity.

Halogenation:

Electrophilic halogenation of the phenyl ring can be carried out using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org This reaction introduces halogen atoms onto the aromatic ring, which can serve as handles for further functionalization through cross-coupling reactions.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds on the aromatic ring. wikipedia.org

Alkylation: This reaction involves the introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. A significant limitation is the potential for carbocation rearrangements. masterorganicchemistry.com

Acylation: This reaction introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Unlike alkylation, acylation does not suffer from rearrangements and the resulting aryl ketone can be subsequently reduced to an alkyl group if desired. khanacademy.org

Table 2: Potential Phenyl Ring Modifications

Reaction Typical Reagents Expected Functional Group Introduced
Nitration HNO₃, H₂SO₄ Nitro (-NO₂)
Bromination Br₂, FeBr₃ Bromo (-Br)
Friedel-Crafts Alkylation R-Cl, AlCl₃ Alkyl (-R)
Friedel-Crafts Acylation R-COCl, AlCl₃ Acyl (-COR)

Selective Functionalization of the Dibrominated Alkenyl Moiety

The two bromine atoms on the alkenyl chain of α,β-dibromocinnamic acid offer opportunities for selective functionalization, primarily through elimination reactions.

Dehydrobromination and Decarboxylative Bromination:

Treatment of α,β-dibromocinnamic acid with a base can lead to dehydrobromination to form β-bromostyrene. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. For instance, the use of potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has been shown to be an effective and stereoselective method for the synthesis of (Z)-β-bromostyrenes from cinnamic acid dibromides through debrominative decarboxylation. researchgate.netsemanticscholar.org This process involves the elimination of both a bromine atom and the carboxyl group.

A tandem substitutive bromination-decarboxylation sequence has also been reported for the stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids, proceeding through a β-lactone intermediate. nih.gov

Synthesis of Phenylpropiolic Acid:

Further dehydrobromination of the resulting β-bromostyrene can lead to the formation of phenylpropiolic acid. The dehydrobromination of α,β-dibromohydrocinnamic acid has been studied in liquid ammonia, suggesting a pathway to acetylenic compounds. chemicalbook.com

Table 3: Functionalization of the Dibrominated Alkenyl Moiety

Reaction Reagents Product
Debrominative Decarboxylation KF/Al₂O₃ (Z)-β-Bromostyrene
Tandem Substitutive Bromination-Decarboxylation Base (e.g., DBU) cis-β-Bromostyrene
Dehydrobromination Strong Base (e.g., in liquid NH₃) Phenylpropiolic Acid (via β-bromostyrene)

Stereospecific Transformations of α,β-Dibromocinnamic Acid

The stereochemistry of α,β-dibromocinnamic acid plays a crucial role in determining the stereochemical outcome of its subsequent reactions.

The bromination of trans-cinnamic acid is a classic example of a stereospecific anti-addition reaction. alfredstate.edu This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, resulting exclusively in the formation of the erythro diastereomer of α,β-dibromocinnamic acid. stackexchange.comechemi.com

The subsequent elimination reactions of this erythro diastereomer are also stereospecific and can be controlled to yield either the (Z)- or (E)-isomer of β-bromostyrene.

E2 Elimination: In a concerted E2 elimination, the anti-periplanar arrangement of the departing groups (a proton and a bromide, or the carboxylate and a bromide) dictates the stereochemistry of the resulting alkene. Treatment of the erythro-dibromocinnamic acid with a base under conditions favoring an E2 mechanism (e.g., in aprotic solvents like acetone) leads to the formation of (Z)-β-bromostyrene. stackexchange.com

E1 Elimination: Under conditions that favor an E1 mechanism (e.g., in protic solvents like water or methanol), the reaction proceeds through a carbocation intermediate. stackexchange.comechemi.com Loss of the benzylic bromine atom forms a stable carbocation, which can then rotate to its most stable conformation before elimination of the carboxyl group, leading to the thermodynamically more stable (E)-β-bromostyrene. stackexchange.com

These stereospecific transformations underscore the utility of α,β-dibromocinnamic acid as a precursor for the synthesis of geometrically defined vinyl bromides, which are valuable building blocks in organic synthesis. acs.org

Table 4: Stereospecific Transformations of erythro-α,β-Dibromocinnamic Acid

Reaction Type Conditions Product Stereochemistry
E2 Elimination Base in aprotic solvent (e.g., acetone) (Z)-β-Bromostyrene
E1 Elimination Protic solvent (e.g., water, methanol) (E)-β-Bromostyrene

Applications of α,β Dibromocinnamic Acid in Advanced Organic Synthesis

Utilization as a Synthetic Precursor for Alkyne Synthesis (e.g., Phenylpropiolic Acid)

A primary application of α,β-dibromocinnamic acid is in the synthesis of phenylpropiolic acid. This transformation is a classic example of a dehydrohalogenation reaction, where the treatment of α,β-dibromocinnamic acid with a strong base, such as alcoholic potassium hydroxide (B78521) (potash), results in the elimination of two molecules of hydrogen bromide. stackexchange.com This elimination process converts the dibrominated single bond into a carbon-carbon triple bond, forming the corresponding alkyne. stackexchange.commdpi.com

Historically, the synthesis of phenylpropiolic acid via this route was sometimes limited by the difficulty in preparing the α,β-dibromocinnamic acid precursor. However, improved methods for the bromination of cinnamic acid, which can yield the dibromo acid in high purity (95% yield), have made this a more accessible and direct pathway. mdpi.com The crude α,β-dibromocinnamic acid is often suitable for direct use in the subsequent elimination reaction to produce phenylpropiolic acid. mdpi.com Phenylpropiolic acid itself is a useful building block, which upon heating with water can decarboxylate to yield phenylacetylene. stackexchange.com

Role in the Synthesis of Substituted Styrenes and Bromostyrenes

α,β-Dibromocinnamic acid is a key intermediate in the synthesis of various substituted styrenes, particularly β-bromostyrenes. This is achieved through a process of debrominative decarboxylation, where the molecule loses both a bromine atom and the carboxyl group. beilstein-journals.orgnih.gov The stereochemical outcome of this reaction can be influenced by the reaction conditions, such as the choice of base and solvent, allowing for the selective synthesis of either (Z)- or (E)-β-bromostyrene isomers. mdpi.com

For instance, the reaction of anti-2,3-dibromo-3-arylpropanoic acids with potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has been shown to be an effective method for producing (Z)-1-bromo-1-alkenes with high selectivity and in good to excellent yields. beilstein-journals.orgnih.govnih.gov The reaction mechanism can proceed through different pathways, such as E1 or E2, depending on the solvent's ability to stabilize carbocation intermediates. mdpi.commdpi.com In aprotic solvents like acetone, an E2-like mechanism is favored, leading to the concerted elimination of carbon dioxide and a bromide ion. mdpi.com In protic solvents, which can stabilize a benzylic carbocation, an E1-like mechanism may operate. mdpi.commdpi.com

The following table presents research findings on the synthesis of various (Z)-β-bromostyrenes from their corresponding α,β-dibromocinnamic acid derivatives using KF/Al₂O₃ as a base.

EntrySubstrate (Ar in Ar-CHBrCHBrCOOH)Product ((Z)-β-Bromostyrene Derivative)Yield (%)Z/E RatioReference
1Phenyl(Z)-β-Bromostyrene9895/5 beilstein-journals.org
24-Chlorophenyl(Z)-β-Bromo-4-chlorostyrene9798/2 beilstein-journals.org
32-Chlorophenyl(Z)-β-Bromo-2-chlorostyrene9298/2 beilstein-journals.org
43-Chlorophenyl(Z)-β-Bromo-3-chlorostyrene9599/1 beilstein-journals.org
52-Bromophenyl(Z)-β-Bromo-2-bromostyrene9099/1 beilstein-journals.org
64-Bromophenyl(Z)-β-Bromo-4-bromostyrene9492/8 beilstein-journals.org

Application as a Brominating Reagent in Complex Molecule Synthesis (e.g., Flavonoids)

In addition to serving as a substrate, the closely related compound α,β-dibromohydrocinnamic acid (DBHCA) has been developed as a mild and selective brominating reagent. researchgate.net This method is particularly effective for the bromination of complex and sensitive molecules like flavonoids, which are susceptible to oxidative or radical attack under harsher bromination conditions. researchgate.netresearchgate.net

In the presence of a base, DBHCA eliminates bromine in situ to form cinnamic acid. researchgate.netresearchgate.net The generated electrophilic bromine can then selectively substitute onto electron-rich aromatic rings. This technique allows for the controlled mono- or dibromination of flavonoids at specific positions. researchgate.net For example, the method enables substitution exclusively at the C-6 position in flavonoids that are saturated at the C-2 and C-3 positions (like taxifolin (B1681242) and silybin) and at the C-8 position in 2,3-unsaturated flavonoids (like quercetin). researchgate.netresearchgate.net The resulting brominated flavonoids are valuable synthetic intermediates for further chemical modifications. researchgate.net

Use as a Building Block for Heterocyclic Compounds

The structure of α,β-dibromocinnamic acid, featuring a carboxylic acid and two reactive bromine atoms, makes it a potential building block for the synthesis of heterocyclic compounds. While direct and widely cited named reactions starting from α,β-dibromocinnamic acid to form heterocycles are not extensively documented, its chemical functionalities suggest plausible pathways.

A strong precedent exists in the use of structurally similar α,β-dibromo chalcones, which are key intermediates for synthesizing heterocyclic compounds such as pyrazoles and hydroxy pyrazolines. researchgate.net These reactions typically involve the condensation of the dibromo ketone with hydrazine (B178648) derivatives. researchgate.net By analogy, α,β-dibromocinnamic acid could react with dinucleophiles like hydrazine. The reaction could potentially involve the carboxylic acid group and one or both bromine atoms to form a heterocyclic ring. For example, reaction with hydrazine could lead to the formation of pyrazole (B372694) derivatives, a class of heterocyles with significant biological activities. researchgate.net

Furthermore, as a derivative of cinnamic acid, it holds potential for intramolecular cyclization to form lactones, such as coumarins. rsc.org Under appropriate conditions, the carboxylic acid could cyclize onto the phenyl ring, and subsequent elimination reactions could lead to the formation of a brominated coumarin (B35378) scaffold. The resulting halogenated heterocycles would be particularly valuable as they can undergo further functionalization, for example, through palladium-catalyzed cross-coupling reactions.

Integration into Multistep Organic Synthesis Sequences

The utility of α,β-dibromocinnamic acid is most evident in its role as an intermediate within multistep synthesis sequences. The transformations it undergoes provide access to key structural motifs that are subsequently used to build more complex molecular architectures.

Examples of its integration include:

Alkyne Synthesis: As detailed previously, it is readily converted to phenylpropiolic acid. stackexchange.commdpi.com Phenylpropiolic acid and its derivatives are versatile starting materials. For instance, ortho-nitrophenylpropiolic acid is a well-known precursor in the Baeyer-Drewson indigo (B80030) synthesis. stackexchange.com

Vinyl Bromide Synthesis for Cross-Coupling: The synthesis of β-bromostyrenes from α,β-dibromocinnamic acid provides valuable vinyl halides. beilstein-journals.org Vinyl bromides are important substrates in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental methods for constructing carbon-carbon bonds.

Precursor to other Functional Groups: The elimination reactions of α,β-dibromocinnamic acid can also be controlled to yield α-bromocinnamic acids, providing a different pattern of reactivity for subsequent synthetic steps. nih.gov

Through these pathways, α,β-dibromocinnamic acid serves as a crucial link, enabling the conversion of a simple starting material like cinnamic acid into a variety of functionalized intermediates poised for incorporation into more elaborate target molecules.

Advanced Analytical Methodologies for Research on α,β Dibromocinnamic Acid

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of α,β-Dibromocinnamic acid. Its high resolution and sensitivity make it ideal for both assessing the purity of synthesized batches and for real-time monitoring of chemical reactions.

For purity assessment, a reversed-phase HPLC method is typically employed. This separates α,β-Dibromocinnamic acid from potential impurities such as the starting material, trans-cinnamic acid, and by-products from the bromination reaction. A C18 column is commonly used, with a mobile phase consisting of a gradient of an acidified aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile. Detection is often carried out using a Diode-Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing both quantitative data and qualitative information about the purity of the analyte peak.

In reaction monitoring, HPLC can be used to track the consumption of reactants and the formation of α,β-Dibromocinnamic acid over time. Small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and injected into the HPLC system. The resulting chromatograms provide a snapshot of the reaction's progress, allowing for the determination of reaction kinetics and optimization of reaction conditions. For instance, in the synthesis of α,β-Dibromocinnamic acid from trans-cinnamic acid, HPLC can be used to monitor the disappearance of the trans-cinnamic acid peak and the appearance of the product peak.

CompoundRetention Time (min)λmax (nm)
trans-Cinnamic acid5.2272
α,β-Dibromocinnamic acid8.7254
(E)-β-Bromostyrene12.1248

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of α,β-Dibromocinnamic acid research, GC-MS is particularly useful for analyzing the products of thermal decomposition or certain elimination reactions that may yield volatile species.

For instance, the thermal degradation of α,β-Dibromocinnamic acid could potentially lead to decarboxylation and dehydrobromination, resulting in the formation of various brominated styrenes or other volatile aromatic compounds. To analyze these products, a sample of α,β-Dibromocinnamic acid would be subjected to pyrolysis, and the resulting volatile fragments would be introduced into the GC-MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries.

A hypothetical GC-MS analysis of the thermal degradation products of α,β-Dibromocinnamic acid might reveal the presence of compounds such as β-bromostyrene and other related structures.

CompoundRetention Time (min)Key Mass Fragments (m/z)
β-Bromostyrene10.5182, 184, 103, 77
Benzaldehyde7.2106, 105, 77
Styrene6.8104, 103, 78, 51

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This technique is exceptionally well-suited for the analysis of α,β-Dibromocinnamic acid in complex matrices, such as biological samples or environmental extracts, where high sensitivity and specificity are required.

In a typical LC-MS analysis of α,β-Dibromocinnamic acid, a reversed-phase liquid chromatography method, similar to that used in HPLC, would be employed to separate the target analyte from other components of the mixture. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, commonly using electrospray ionization (ESI). The mass spectrometer can be operated in either full-scan mode to obtain a mass spectrum of the eluting compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantitative analysis.

For complex mixtures, derivatization of the carboxylic acid group of α,β-Dibromocinnamic acid may be employed to improve its chromatographic behavior and ionization efficiency. However, direct analysis is often possible, especially with modern high-resolution mass spectrometers.

ParameterCondition
LC ColumnC18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)306.9 (for [M-H]⁻)
Product Ions (m/z)227.0, 147.0

Advanced Titrimetric Methods for Reaction Progress Monitoring

While chromatographic techniques are powerful, advanced titrimetric methods can offer a simpler, more direct way to monitor the progress of certain reactions involving α,β-Dibromocinnamic acid. These methods are particularly useful for reactions that involve a change in the concentration of ions in solution.

One such application is in monitoring the debromination of α,β-Dibromocinnamic acid, a reaction that releases bromide ions into the solution. A potentiometric titration using a silver ion-selective electrode can be employed to quantify the amount of bromide produced over time. In this setup, a solution of silver nitrate (B79036) is used as the titrant. The potential difference between the silver ion-selective electrode and a reference electrode is measured as the silver nitrate is added. The endpoint of the titration, which corresponds to the complete precipitation of the bromide ions as silver bromide, is indicated by a sharp change in the measured potential. By taking samples from the reaction mixture at different times and titrating them, the rate of bromide ion formation, and thus the rate of the debromination reaction, can be determined.

Reaction Time (min)Volume of AgNO₃ Titrant (mL)[Br⁻] (mol/L)
00.10.001
102.50.025
204.80.048
306.90.069
408.50.085

Radioisotopic Labeling Techniques, including Carbon-14 (B1195169) Kinetic Isotope Effect Studies

Radioisotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the study of α,β-Dibromocinnamic acid, the use of Carbon-14 (¹⁴C) has been particularly insightful in kinetic isotope effect (KIE) studies of its debromination.

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By strategically placing a ¹⁴C label at different positions in the α,β-Dibromocinnamic acid molecule (e.g., at the α-carbon, β-carbon, or the carboxyl carbon), researchers can determine which bonds are broken or formed in the rate-determining step of the reaction.

A notable study investigated the debromination of erythro-α,β-dibromocinnamic acid to form (E)-cinnamic acid. By measuring the reaction rates of the unlabeled compound and the compounds labeled with ¹⁴C at the α and β positions, a significant carbon-14 kinetic isotope effect was observed for both positions. This finding provides strong evidence that the C-Br bonds at both the α and β carbons are broken in the rate-determining step, which is characteristic of a concerted E2 elimination mechanism. The experiments were carried out in 80% acetic acid at 50.0 °C with potassium iodide as the nucleophile.

Labeled Positionk¹²/k¹⁴ (Kinetic Isotope Effect)Conclusion
α-carbon1.082 ± 0.006Significant KIE at both positions supports a concerted E2 mechanism.
β-carbon1.075 ± 0.007

Future Research Directions and Emerging Perspectives for α,β Dibromocinnamic Acid

Exploration of Novel Catalytic Systems for its Transformations

The transformation of α,β-dibromocinnamic acid, particularly through debromination and other functionalizations, is a key area for future catalytic innovation. While traditional methods often rely on stoichiometric reagents, the development of novel catalytic systems promises more efficient, selective, and sustainable processes.

Future research will likely focus on photoredox catalysis for the dehalogenation of vicinal dibromides like α,β-dibromocinnamic acid. nih.govacs.org Visible-light-activated organocatalysts, such as sexithiophene, offer a metal-free approach to achieve these transformations under mild conditions. acs.org The exploration of different photosensitizers and sacrificial electron donors could lead to optimized systems with higher yields and faster reaction times. nih.gov

Additionally, transition-metal complexes, known to catalyze a wide range of reactions, could be applied to the dehalogenation of α,β-dibromocinnamic acid. wikipedia.org Low-valent and electron-rich metals, as well as metalloenzymes like Vitamin B12 and coenzyme F430, are capable of catalytic dehalogenation and represent a frontier for developing bio-inspired catalytic systems. wikipedia.org The goal would be to develop catalysts that can selectively perform mono- or di-dehalogenation, potentially coupled with other bond-forming reactions in a tandem process.

Catalyst TypePotential TransformationKey AdvantagesRepresentative Catalyst/System
Organophotocatalyst Reductive DebrominationMetal-free, mild conditions, visible light activation.Tris(2,2'-bipyridyl)ruthenium dichloride (Ru(bpy)₃Cl₂), Sexithiophene. nih.govacs.org
Transition Metal Complexes Hydrodehalogenation, Reductive EliminationHigh efficiency, potential for diverse reactivity.Copper-promoted systems, Palladium catalysts. wikipedia.org
Metalloenzymes/Biomimetics Catalytic DehalogenationHigh selectivity, environmentally benign conditions.Coenzyme F430, Vitamin B12. wikipedia.org

Development of Asymmetric Syntheses and Chiral Derivatizations

The synthesis of α,β-dibromocinnamic acid typically yields a racemic or diastereomeric mixture of erythro and threo isomers. rsc.orgstudypool.com A significant future challenge lies in the development of methods to produce enantiomerically pure forms of these stereoisomers, which are valuable as chiral building blocks.

A primary research direction is the development of catalytic, enantioselective dihalogenation processes. nih.gov This involves designing chiral catalysts that can control the facial selectivity of bromine addition to the double bond of trans-cinnamic acid. Chiral Lewis base catalysts or chiral transition-metal complexes could activate a bromine source and deliver it to the alkene substrate in a stereocontrolled manner. nih.gov While significant advances have been made in enantioselective halofunctionalization, direct catalytic asymmetric dibromination remains a comparatively underdeveloped field, representing a major opportunity. nih.gov

Another promising avenue is the chiral resolution of the racemic mixture. wikipedia.orglibretexts.org This classical technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or 1-phenylethylamine, to form a mixture of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Subsequent acidification would then liberate the desired enantiomerically pure α,β-dibromocinnamic acid. Research in this area could focus on identifying novel and more efficient chiral resolving agents.

MethodApproachKey Challenge/FocusExample Reagents/Catalysts
Asymmetric Catalysis Enantioselective dibromination of cinnamic acid.Design of a catalyst with high stereocontrol.Chiral Schiff base-titanium complexes, Chiral sulfonium (B1226848) salts. nih.gov
Chiral Resolution Separation of enantiomers via diastereomeric salt formation.Finding an effective resolving agent with good separation efficiency.(+)-Cinchotoxine, Tartaric acid, Brucine. wikipedia.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of α,β-dibromocinnamic acid synthesis and its subsequent transformations into continuous flow and automated platforms represents a significant leap towards more efficient, safer, and scalable chemical manufacturing. mit.edursc.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for potentially exothermic reactions like bromination. mit.edu

Future research will likely involve designing flow reactor setups for the continuous synthesis of α,β-dibromocinnamic acid from cinnamic acid and bromine. Such systems would allow for precise stoichiometric control, rapid heat dissipation, and the safe handling of hazardous reagents like bromine. nih.gov Following its synthesis, the product stream could be directly channeled into subsequent flow modules for further transformations, such as catalytic debromination or derivatization, creating a multi-step, continuous process without the need for isolating intermediates. rsc.org

Furthermore, these flow systems can be coupled with automated platforms that use algorithms and machine learning to optimize reaction conditions in real-time. synplechem.commerckmillipore.com An automated system could systematically vary parameters like catalyst loading, residence time, and temperature to rapidly identify the optimal conditions for a desired transformation of α,β-dibromocinnamic acid, drastically reducing the time required for process development compared to traditional batch methods. mit.edu

Theoretical Advances in Predicting α,β-Dibromocinnamic Acid Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the reactivity of α,β-dibromocinnamic acid at a molecular level. rsc.orgresearchgate.net Future theoretical studies can provide invaluable insights into reaction mechanisms, transition state geometries, and the electronic properties that govern its chemical behavior, guiding experimental efforts.

A key area for computational investigation is the mechanism of dehalogenation. researchgate.net DFT calculations can be used to model the reaction pathways for both reductive and eliminative debromination, identifying the transition state structures and calculating the activation barriers for different proposed mechanisms. rsc.org This can help elucidate whether a reaction proceeds through a radical, anionic, or concerted pathway under specific catalytic conditions. researchgate.net

Moreover, theoretical models can predict how substituents on the phenyl ring would influence the reactivity of the molecule. By calculating properties such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), NBO charges, and bond dissociation enthalpies (BDE) for a series of substituted α,β-dibromocinnamic acid derivatives, researchers can predict their susceptibility to nucleophilic attack, reduction, or radical abstraction. nih.govscielo.org.mx Such studies can accelerate the design of derivatives with tailored reactivity for specific synthetic applications. researchgate.net

Role in Supramolecular Chemistry and Fundamental Materials Science Research

α,β-Dibromocinnamic acid possesses key functional groups—a carboxylic acid and two bromine atoms—that make it a highly promising building block (tecton) for the construction of novel supramolecular assemblies and functional materials through crystal engineering. iucr.orgbris.ac.uk

The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming predictable synthons, such as carboxylic acid dimers. iucr.org The bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. mdpi.comnih.gov The interplay between strong hydrogen bonding from the acid and directional halogen bonding from the bromine atoms offers a powerful strategy for designing complex, multi-dimensional architectures like Supramolecular Organic Frameworks (SOFs) or Halogen-Bonded Organic Frameworks (XBOFs). mdpi.commdpi.com

Future research could explore the co-crystallization of α,β-dibromocinnamic acid with various co-formers, such as pyridyl derivatives, to generate novel binary solids. iucr.orgbris.ac.uk By systematically varying the co-former, it may be possible to tune the resulting crystal packing and, consequently, the material's physical properties. The presence of heavy bromine atoms and the potential for π-π stacking of the phenyl rings also suggests that these materials could exhibit interesting photophysical or electronic properties, opening avenues for research in organic semiconductors and optoelectronics. nih.govresearchgate.net The chirality of the molecule further adds a layer of complexity and opportunity, potentially enabling the construction of homochiral frameworks with applications in enantioselective separations or asymmetric catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for A B-Dibromocinnamic acid, and how can reaction conditions be optimized for higher purity?

  • Methodological Answer : The synthesis typically involves bromination of cinnamic acid derivatives using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios. Purity optimization requires post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR should show two distinct doublets for the vinylic protons (δ ~6.8–7.5 ppm, J ≈ 16 Hz for trans-configuration) and aromatic protons (δ ~7.2–7.8 ppm). 13^{13}C NMR will confirm the dibromo substitution (C-Br peaks ~115–125 ppm).
  • IR : Look for C=O stretch (~1680–1700 cm1^{-1}) and C-Br stretches (~550–650 cm1^{-1}).
  • XRD : Resolve crystal structure to confirm stereochemistry and intermolecular interactions. Cross-reference spectral data with computational predictions (e.g., DFT) to validate assignments .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

  • Methodological Answer : Conduct systematic stability studies:

  • Solubility : Test in polar (water, methanol) and non-polar solvents (hexane) at 25°C. Use UV-Vis spectroscopy to quantify solubility limits.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Report half-life under each condition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Modeling : Use Gaussian or ORCA software to calculate HOMO-LUMO energies, electrostatic potential maps, and Fukui indices to predict electrophilic/nucleophilic sites.
  • Reaction Mechanisms : Simulate bromination pathways (e.g., radical vs. ionic mechanisms) to identify transition states and activation energies. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate models.
  • Non-covalent Interactions : Analyze Hirshfeld surfaces or NCI plots from XRD data to study halogen bonding and π-stacking interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., cell lines, incubation time, concentration ranges). Use positive/negative controls to validate assay sensitivity.
  • Data Harmonization : Apply meta-analysis techniques to aggregate results, accounting for variables like solvent choice (DMSO vs. ethanol) or assay type (MTT vs. resazurin).
  • Statistical Validation : Perform ANOVA or t-tests to assess significance of discrepancies. Report effect sizes and confidence intervals to contextualize findings .

Q. How do structural modifications (e.g., substituent position, halogen replacement) impact the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with Cl, F, or I substitutions at ortho/meta/para positions. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using disk diffusion or MIC assays.
  • Mechanistic Probes : Use fluorescence microscopy to evaluate membrane disruption or ROS generation. Pair with proteomic profiling to identify target proteins.
  • Data Integration : Create a structure-activity table comparing logP, dipole moments, and bioactivity to identify key pharmacophores .

Q. What are the limitations of current catalytic systems for asymmetric synthesis of this compound enantiomers?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in bromination reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Kinetic Resolution : Investigate competing pathways (racemization vs. selective catalysis) using time-resolved NMR.
  • Theoretical Insights : Perform MD simulations to study catalyst-substrate interactions and transition-state geometries. Compare predicted vs. observed ee values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.